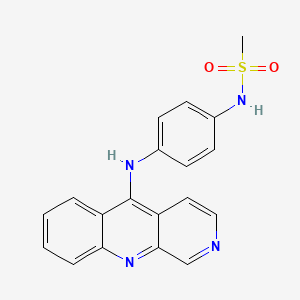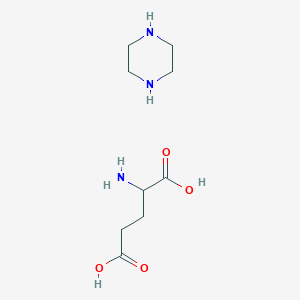![molecular formula C16H28O B14460594 14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene CAS No. 73125-89-0](/img/structure/B14460594.png)
14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene is a bicyclic organic compound known for its unique structure and significant applications in various fields. This compound is particularly notable for its role as an intermediate in the synthesis of fragrance ingredients such as 3-methylcyclopentadecenone (MUSCENONE®) and its analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene typically involves the reaction of 3-Methyl-1,5-cyclopentadecanedione (MCPD) with a metal or metalloid alkoxide. This reaction is conducted under conditions that ensure high yield and purity . The process can be scaled up for industrial production, making it a viable method for large-scale synthesis .
Industrial Production Methods: Industrial production of this compound involves a scalable process that ensures high yield and purity. The key intermediate, MCPD, reacts with a metal or metalloid alkoxide to produce the desired compound . This method is efficient and suitable for commercial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for transforming the compound into different derivatives and products .
Common Reagents and Conditions: The common reagents used in the reactions of this compound include metal or metalloid alkoxides, Raney nickel, and Raney copper catalysts . The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and purity .
Major Products Formed: The major products formed from the reactions of this compound include fragrance ingredients such as 3-methylcyclopentadecenone (MUSCENONE®) and muscone . These products are highly valued in the fragrance industry for their unique scents .
Scientific Research Applications
14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of various fragrance compounds . In biology and medicine, its derivatives are studied for their potential therapeutic properties . The compound is also used in the industry for the production of high-value fragrance ingredients .
Mechanism of Action
The mechanism of action of 14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to undergo various chemical transformations, leading to the formation of valuable products . The molecular targets and pathways involved in these transformations are crucial for understanding the compound’s effects and applications .
Comparison with Similar Compounds
14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include 3-methyl-1,5-cyclopentadecanedione and its derivatives . The uniqueness of this compound lies in its ability to serve as a key intermediate in the synthesis of high-value fragrance ingredients .
Properties
CAS No. |
73125-89-0 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
14-methyl-16-oxabicyclo[10.3.1]hexadec-1(15)-ene |
InChI |
InChI=1S/C16H28O/c1-14-12-15-10-8-6-4-2-3-5-7-9-11-16(13-14)17-15/h12,14,16H,2-11,13H2,1H3 |
InChI Key |
ACENZISRUWHOSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CCCCCCCCCCC(=C1)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


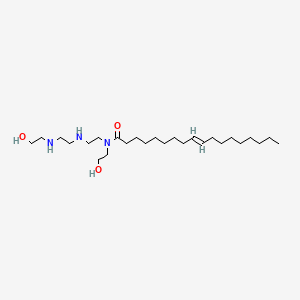
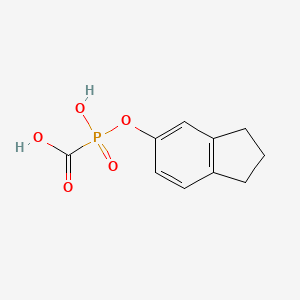
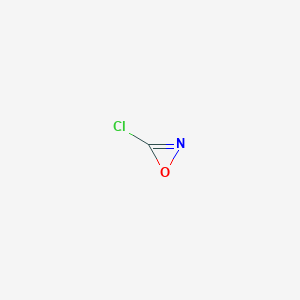
![1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol](/img/structure/B14460541.png)
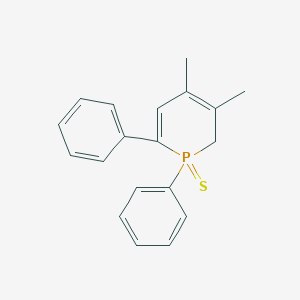
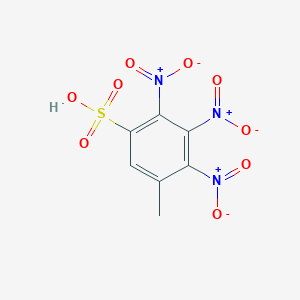
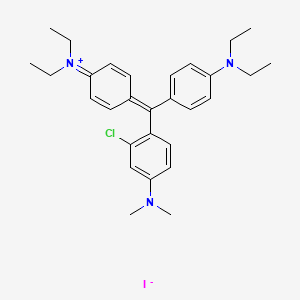

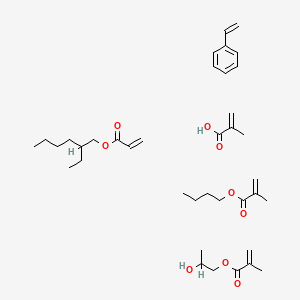
![[4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride](/img/structure/B14460576.png)
